

# Application Note: Analysis of PCB 180 using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	2,2',3,4,4',5,5'- Heptachlorobiphenyl	
Cat. No.:	B050437	Get Quote

#### Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are toxic, environmentally pervasive, and bioaccumulative. PCB 180 (2,2',3,4,4',5,5'-

**Heptachlorobiphenyl**) is one of the most frequently detected and toxicologically relevant congeners. Its monitoring in various matrices such as environmental samples (soil, water), food, and biological tissues is crucial for assessing environmental contamination and human exposure. Gas chromatography-mass spectrometry (GC-MS) is a highly selective and sensitive technique widely employed for the identification and quantification of PCB 180.[1][2] This application note provides a comprehensive protocol for the analysis of PCB 180 using GC-MS, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

#### Principle

The analytical method involves the extraction of PCB 180 from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph, where individual components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced



sensitivity and selectivity, by monitoring characteristic ions of PCB 180.[3][4][5] Quantification is achieved by comparing the response of the target analyte to that of a known concentration of a standard, often using an internal standard for improved accuracy.

## **Materials and Reagents**

- Solvents: Hexane (pesticide residue grade), Cyclohexane, Dichloromethane, Acetonitrile (HPLC grade)
- Standards: Certified reference standard of PCB 180, Internal standard (e.g., a <sup>13</sup>C-labeled PCB congener not present in the samples)
- Solid Phase Extraction (SPE) Cartridges: C18 or Florisil cartridges for sample cleanup
- QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride
- Reagents: Sulfuric acid (concentrated), Sodium sulfate (anhydrous, baked at 400°C)
- Glassware: Volumetric flasks, centrifuge tubes, Pasteur pipettes, GC vials with inserts

#### **Experimental Protocols**

A critical step in the determination of PCBs is sample preparation.[6] The following protocols outline common methods for different matrices.

#### **Protocol 1: Sample Preparation of Water Samples**

- Liquid-Liquid Extraction (LLE):
  - To a 1 L water sample in a separatory funnel, add a surrogate internal standard.
  - Add 60 mL of n-hexane and shake vigorously for 2 minutes.
  - Allow the layers to separate and collect the organic (upper) layer.
  - Repeat the extraction twice more with fresh portions of n-hexane.
  - Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.[7]



• Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[4][7]

# Protocol 2: Sample Preparation of Soil/Sediment Samples

- Solid-Liquid Extraction:
  - Weigh 10 g of the homogenized soil sample into a beaker.
  - Add an appropriate amount of internal standard.
  - Mix with anhydrous sodium sulfate to create a free-flowing powder.
  - Extract the sample with 100 mL of a hexane:acetone (1:1 v/v) mixture using a Soxhlet extractor for 16-24 hours.
  - Concentrate the extract to approximately 5 mL using a rotary evaporator.
- Cleanup (Sulfur Removal):
  - If sulfur interference is expected, add activated copper granules to the concentrated extract and stir until the copper no longer turns black.
- Cleanup (SPE):
  - Condition a Florisil SPE cartridge with n-hexane.
  - Load the extract onto the cartridge and elute with n-hexane.
  - Collect the eluate and concentrate to a final volume of 1 mL.

# Protocol 3: QuEChERS Method for Solid and Milk Samples[6][8]

- Extraction:
  - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.



- o Add the internal standard.
- Add 10 mL of water and 10 mL of acetonitrile. Vortex for 1 minute.
- Add QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl). Shake vigorously for 1 minute.
- Centrifuge at 3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
  - Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO<sub>4</sub>.
  - Vortex for 30 seconds and centrifuge at 3000 rpm for 5 minutes.
  - Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

#### **GC-MS Analysis**

The following are typical instrumental parameters. Optimization may be required based on the specific instrument and column used.

- Gas Chromatograph: Agilent 8890 GC or equivalent.[5]
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent.[5][8]
- Injection: 1 μL, splitless mode.[5][9]
- Injector Temperature: 280°C.[5]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
- Oven Temperature Program: Initial temperature of 60°C, hold for 1 min. Ramp at 30°C/min to 200°C. Ramp at 10°C/min to 320°C and hold for 2 min.[7]



- Mass Spectrometer: Agilent 5977B MSD or equivalent.[5]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- MS Source Temperature: 230°C.
- MS Quad Temperature: 150°C.[5]
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions for PCB 180 (m/z): Quantifier ion: 394; Qualifier ions: 392, 396.

#### **Data Analysis and Quantification**

- Identification: The retention time of the peak in the sample chromatogram should match that of the PCB 180 standard within a predefined window. The ratio of the qualifier ion(s) to the quantifier ion should be within ±20% of that observed for the standard.
- Quantification: Create a calibration curve by injecting a series of PCB 180 standards of known concentrations (e.g., 1, 5, 10, 20, 50, and 100 μg/L).[10] Plot the response ratio (peak area of PCB 180 / peak area of internal standard) against the concentration. The concentration of PCB 180 in the sample is determined using the regression equation from the calibration curve. The linearity of the calibration curves for PCB 180 is typically excellent, with correlation coefficients (R²) ranging from 0.9972 to 0.9999.[10]

## **Quantitative Data Summary**

The following table summarizes typical performance data for the GC-MS analysis of PCB 180.



Parameter	Value	Reference
Limit of Detection (LOD)	0.002 mg/kg (in soil)	[3]
Limit of Quantification (LOQ)	0.005 mg/kg (in soil)	[3]
Calibration Range	0.005 to 10 mg/kg (in soil)	[3]
Linearity (R²)	> 0.995	[11]
Recovery	81.5% to 107%	[11]
Precision (RSD)	< 15%	[10][11]

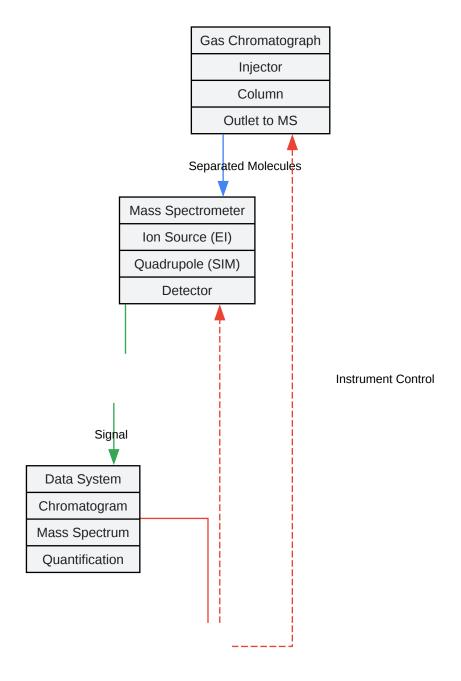
## **Visualizations**



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Caption: Experimental workflow for PCB 180 analysis by GC-MS.





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Caption: Logical relationship of GC-MS system components.

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